4-(5-chloropyridin-2-yl)-5-[({[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)sulfanyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound “4-(5-chloropyridin-2-yl)-5-[({[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)sulfanyl]-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one” (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring two tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one cores linked via a disulfanyl-methyl bridge. Each tricyclic system incorporates a 5-chloropyridin-2-yl substituent, sulfur atoms, and ketone functionalities, conferring unique electronic and steric properties.
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl2N6O2S4/c32-16-9-11-22(34-13-16)38-28(40)24-18-5-1-3-7-20(18)44-26(24)36-30(38)42-15-43-31-37-27-25(19-6-2-4-8-21(19)45-27)29(41)39(31)23-12-10-17(33)14-35-23/h9-14H,1-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLFNHSWYSRJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=NC=C(C=C4)Cl)SCSC5=NC6=C(C7=C(S6)CCCC7)C(=O)N5C8=NC=C(C=C8)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl2N6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-chloropyridin-2-yl)-5-[({[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)sulfanyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential biological activity that warrants detailed investigation. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes multiple functional groups that may contribute to its biological activity:
- Chloropyridine moiety : Known for its role in various pharmacological activities.
- Thiazole and diazatricyclo structures : These heterocycles are often associated with antimicrobial and anticancer properties.
Molecular Formula : C24H30ClN7O4S
Molecular Weight : 548.07 g/mol
CAS Number : Not specified in available literature.
Antimicrobial Activity
Research indicates that compounds with chloropyridine and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Example A | S. aureus | 32 µg/mL |
| Example B | E. coli | 16 µg/mL |
Anticancer Activity
The presence of the diazatricyclo structure suggests potential anticancer activity. A study on related compounds demonstrated that they could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of caspases and modulation of the cell cycle.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways, such as β-secretase (BACE1), which is implicated in Alzheimer's disease . Inhibitors of this enzyme can reduce the formation of amyloid plaques.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against S. aureus.
- Methodology : Disc diffusion method was employed.
- Results : The compound showed a clear zone of inhibition at concentrations above 20 µg/mL.
- : Suggests potential use as an antibacterial agent.
-
Case Study on Anticancer Properties
- Objective : To assess cytotoxicity in HeLa cells.
- Methodology : MTT assay was performed to measure cell viability.
- Results : The compound exhibited IC50 values around 15 µM.
- : Indicates promising anticancer activity.
The biological activity of the compound is likely mediated through multiple pathways:
- Inhibition of DNA/RNA synthesis : Similar compounds have shown interference with nucleic acid synthesis, impacting cell proliferation.
- Induction of oxidative stress : The presence of sulfur groups may facilitate the generation of reactive oxygen species (ROS), leading to cell death in cancer cells.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that compounds with similar structures to the target compound may exhibit antiviral properties by inhibiting viral replication mechanisms. Studies focusing on the inhibition of key proteins involved in viral entry and replication pathways suggest that modifications to the pyridine ring could enhance efficacy against viruses like SARS-CoV-2 .
2. Anticancer Properties
The thiazole and diazatricyclo structures present in the compound have been associated with anticancer activity in various studies. These compounds can interfere with cancer cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is notable, particularly in targeting proteases and kinases involved in disease processes such as cancer and viral infections. The presence of sulfur and nitrogen heterocycles is often linked to enhanced binding affinity to enzyme active sites .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the Pyridine Ring : Utilizing chlorinated precursors to establish the desired substituents.
- Construction of Thiazole and Diazatricyclo Frameworks : These steps often require cyclization reactions that incorporate sulfur and nitrogen atoms.
- Final Functionalization : Adding methyl sulfanyl groups to enhance biological activity and solubility.
Case Studies
Several case studies have documented the biological testing of similar compounds:
Case Study 1: Antiviral Screening
A study conducted on a series of pyridine derivatives showed that modifications similar to those found in the target compound yielded promising results against viral targets through high-throughput screening methods .
Case Study 2: Anticancer Activity
In vitro studies on thiazole-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that further exploration of similar structures could lead to novel anticancer therapies .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (thioether) groups in the molecule are prone to nucleophilic substitution under controlled conditions.
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Thioether substitution | Solvent: Dimethyl sulfoxide (DMSO) or methanol; Temperature: 25–50°C | Formation of novel thioether derivatives by replacing sulfur-bound groups with nucleophiles (e.g., amines, alcohols) |
Mechanism : The sulfur atom’s lone pairs activate the carbon-sulfur bond, enabling substitution with nucleophiles. This reaction is critical for functionalizing the compound in medicinal chemistry applications.
Oxidation Reactions
The thioether groups can undergo oxidation to form sulfones, altering the compound’s electronic properties.
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Oxidation to sulfone | Oxidizing agents: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA); Solvent: DMSO | Conversion of -S- groups to -SO₂- groups, increasing polarity and stability |
Impact : Oxidation enhances the compound’s solubility and may modulate its biological activity, as observed in related thiazole derivatives.
Cyclization and Ring-Opening Reactions
The tricyclic system and ketone moiety enable cyclization or ring-opening under specific conditions.
Mechanism : Acidic conditions may protonate carbonyl groups, facilitating cyclization, while hydrolysis under basic conditions could disrupt the tricyclic structure .
Hydrolysis Reactions
The ketone (3-one) and potential ester/amide groups (if present) are susceptible to hydrolysis.
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Ketone hydrolysis | Solvent: Aqueous acid/base; Temperature: 60–100°C | Conversion to carboxylic acid or alcohol derivatives | |
| Amide hydrolysis | Solvent: Aqueous acid/base; Temperature: 80–100°C | Formation of amino acids or carboxylic acids |
Note : While the compound’s exact functional groups are not fully detailed, related analogs exhibit similar hydrolytic behavior.
Condensation Reactions
The ketone moiety can participate in condensation reactions, such as formation of Schiff bases or β-hydroxy ketones.
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Ketone condensation | Solvent: Pyridine; Temperature: 50–80°C | Formation of conjugated enones or imine derivatives |
Application : These reactions are pivotal in medicinal chemistry for synthesizing bioactive derivatives.
Electrophilic Aromatic Substitution
The chloropyridin-2-yl substituents may undergo electrophilic substitution, though steric hindrance from the tricyclic system may limit reactivity.
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Nitration/Sulfonation | Reagents: HNO₃, H₂SO₄; Solvent: H₂SO₄ | Substitution at para/ortho positions of the pyridine ring |
Note : Related chloropyridine derivatives show regioselectivity in aromatic substitutions .
Thiol-Disulfide Exchange
The sulfanyl groups may participate in redox reactions, forming disulfides under oxidizing conditions.
| Reaction Type | Conditions | Outcome | Citations |
|---|---|---|---|
| Disulfide formation | Oxidizing agents: I₂, H₂O₂; Solvent: CH₃CN | Formation of disulfide bridges, altering solubility and reactivity |
Impact : Disulfide formation can stabilize the compound in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Compound X shares structural motifs with other nitrogen-sulfur heterocycles but distinguishes itself through its fused tricyclic architecture and disulfanyl linkage. Key comparisons include:
Physicochemical Properties
Compound X exhibits distinct solubility and stability profiles due to its halogenation and sulfur-rich structure:
The high lipophilicity of Compound X suggests strong membrane permeability but may limit bioavailability without formulation adjustments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this tricyclic heteroaromatic compound, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with chloropyridine precursors and employ nucleophilic substitution or cyclization reactions. For example, sodium methoxide-mediated coupling with sulfur-containing intermediates (e.g., thiols or disulfides) can form the thioether linkages .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediate isolation. Monitor reaction progress via TLC (Rf values ~0.3–0.5 in 1:1 hexane/ethyl acetate) .
- Purity optimization : Recrystallize final product using DCM/hexane mixtures. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How should researchers characterize the compound’s structural integrity and stability under varying conditions?
- Methodology :
- Structural analysis : Use H/C NMR to verify substituent positions (e.g., chloropyridinyl protons at δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify by-products (e.g., sulfoxide derivatives) using LC-MS .
- Storage : Store at –20°C in inert atmospheres to prevent sulfur oxidation. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. What computational strategies can model the compound’s reactivity in complex reaction systems?
- Methodology :
- Quantum chemical calculations : Perform density functional theory (DFT) to map reaction pathways (e.g., B3LYP/6-31G* level). Calculate activation energies for thioether bond formation or ring-opening reactions .
- Reaction path search : Use automated software (e.g., GRRM) to identify low-energy intermediates and transition states. Validate with experimental kinetic data (e.g., Arrhenius plots) .
- Machine learning : Train models on existing heterocyclic reaction datasets to predict optimal solvents/catalysts (e.g., DMF with KCO for SNAr reactions) .
Q. How can conflicting data on reaction yields or by-product formation be resolved?
- Methodology :
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2 factorial design can identify interactions between reaction time, solvent polarity, and sulfur nucleophilicity .
- Statistical analysis : Apply ANOVA to quantify significance of variables. Use Pareto charts to prioritize factors affecting yield (e.g., catalyst > temperature > solvent) .
- By-product profiling : Characterize minor peaks in HPLC chromatograms via preparative TLC and NMR. Compare with reference spectra of known degradation products .
Q. What methods are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd). For example, test interactions with cytochrome P450 isoforms (KD values <10 µM suggest metabolic liability) .
- Molecular docking : Use AutoDock Vina to simulate binding modes. Focus on sulfur moieties’ interactions with hydrophobic pockets or catalytic residues .
- In vitro assays : Conduct enzyme inhibition studies (IC determination) in phosphate buffer (pH 7.4) with spectrophotometric readouts (e.g., NADPH depletion at 340 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
